N-(3-hydroxypropyl)methanesulfonamide
Description
Definition and Chemical Classification within Organic Synthesis
N-(3-hydroxypropyl)methanesulfonamide, with the CAS number 52177-30-7, is classified as a sulfonamide. organic-chemistry.org Sulfonamides are a class of organic compounds characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom. researchgate.net In the case of this compound, a methyl group is attached to the sulfonyl group, making it a methanesulfonamide (B31651), and the nitrogen atom is substituted with a 3-hydroxypropyl group.
From the perspective of organic synthesis, this compound is considered a bifunctional organic building block. sigmaaldrich.comnih.gov This means it possesses two distinct reactive sites: the secondary amine of the sulfonamide group and the terminal hydroxyl group of the propyl chain. This dual functionality allows it to participate in a variety of chemical reactions, serving as a versatile precursor for the construction of more elaborate molecular architectures.
Importance of the Methanesulfonamide and Hydroxypropyl Moieties in Chemical Scaffolds
The two key structural components of this compound, the methanesulfonamide moiety and the hydroxypropyl group, each contribute significantly to its chemical character and potential applications.
The methanesulfonamide group is a well-established pharmacophore in medicinal chemistry. nih.govresearchgate.net This functional group is known for its ability to act as a hydrogen bond donor and acceptor, which allows it to interact with biological targets such as enzymes and receptors. nih.govunina.it Its inclusion in drug candidates can influence their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Methanesulfonamide derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. nih.govresearchgate.net The sulfonamide group, in general, is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents. nih.gov
The hydroxypropyl moiety provides a reactive handle for further chemical modifications. The terminal primary alcohol can undergo a variety of reactions, such as esterification, etherification, and oxidation, allowing for the attachment of other molecular fragments. mdpi.com In the context of drug design, the hydroxyl group can also participate in hydrogen bonding with biological targets, contributing to binding affinity and selectivity. nih.gov Furthermore, the incorporation of hydroxypropyl groups can enhance the water solubility and bioavailability of a molecule, which are critical parameters for the development of pharmaceutical agents. hpmcsupplier.comdrugbank.com
Overview of Research Trajectories Involving the this compound Core
While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its value can be inferred from its role as a potential intermediate in the synthesis of more complex molecules. The synthesis of N-substituted amino alcohols and their subsequent use in various chemical transformations is a common strategy in organic chemistry. nih.govnih.gov
Research in medicinal chemistry often involves the synthesis of libraries of compounds based on a common scaffold to explore structure-activity relationships. Given the established importance of the methanesulfonamide group and the synthetic utility of the hydroxypropyl chain, it is plausible that this compound serves as a starting material in the development of new therapeutic agents. For instance, the synthesis of novel sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an appropriate amine, a reaction for which 3-amino-1-propanol (a precursor to the hydroxypropyl group) could be a reactant. acs.orgmdpi.com
The compound's bifunctionality also suggests its potential use in polymer chemistry and materials science, where it could be incorporated into polymer backbones or used as a monomer to create functional materials. The hydroxyl group allows for polymerization, while the sulfonamide moiety can impart specific properties to the resulting polymer.
| Property | Value | Source |
| Chemical Formula | C4H11NO3S | organic-chemistry.org |
| Molecular Weight | 153.20 g/mol | organic-chemistry.org |
| CAS Number | 52177-30-7 | organic-chemistry.org |
| Canonical SMILES | CS(=O)(=O)NCCCO | organic-chemistry.org |
| InChI Key | NOFYEXWWSDGTDS-UHFFFAOYSA-N | organic-chemistry.org |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-hydroxypropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-9(7,8)5-3-2-4-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFYEXWWSDGTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Pathways for N 3 Hydroxypropyl Methanesulfonamide and Its Analogues
Direct Synthesis Approaches for N-(3-hydroxypropyl)methanesulfonamide
The most common and direct method for synthesizing this compound involves the reaction of 3-amino-1-propanol with methanesulfonyl chloride. This approach is favored for its efficiency and the ready availability of the starting materials.
Precursor Selection and Reactant Design
The synthesis of this compound is predicated on the selection of appropriate precursors that contain the requisite functional groups. The primary reactants are an amino alcohol and a sulfonyl chloride.
Amino Alcohol: 3-Amino-1-propanol is the key precursor, providing the 3-hydroxypropyl backbone and the nitrogen atom for the sulfonamide linkage. Its bifunctional nature, containing both a primary amine and a primary hydroxyl group, requires careful control of reaction conditions to achieve selective N-sulfonylation over O-sulfonylation.
Sulfonylating Agent: Methanesulfonyl chloride is the standard reagent for introducing the methanesulfonyl group. Its high reactivity makes the reaction proceed efficiently, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
A general reaction scheme is presented below:
Scheme 1: General Synthesis of this compound
Reaction Conditions Optimization (Temperature, Solvent, Catalysis)
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, and the choice of a base, which acts as a catalyst and acid scavenger.
| Parameter | Condition | Rationale |
| Temperature | 0°C to room temperature | The reaction is typically initiated at a low temperature (0°C) to control the exothermic nature of the reaction between the highly reactive methanesulfonyl chloride and the amine. Allowing the reaction to slowly warm to room temperature ensures completion without promoting side reactions, such as the formation of bis-sulfonated products or O-sulfonylation. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) | Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants. The choice of solvent can also influence the reaction rate and the ease of product isolation. |
| Base | Triethylamine (B128534) (TEA), Pyridine, Sodium Bicarbonate | A non-nucleophilic organic base like triethylamine is often used in slight excess to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive. Inorganic bases can also be employed, particularly in biphasic reaction systems. |
An analogous reaction for the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia (B1221849) highlights the importance of molar ratio and temperature control to achieve high yields. researchgate.net For instance, a molar ratio of ammonia to the chloro-precursor of 15:1 at 50°C for 4 hours resulted in a 90% yield. researchgate.net These principles of optimizing stoichiometry and temperature are directly applicable to the synthesis of this compound.
Purification and Isolation Techniques
Following the reaction, a series of work-up and purification steps are necessary to isolate the pure product.
Quenching and Extraction: The reaction mixture is typically quenched with water or an aqueous solution to remove the base hydrochloride salt and any unreacted water-soluble starting materials. The product is then extracted into an organic solvent.
Chromatography: Column chromatography is a standard method for purifying this compound from any remaining starting materials or byproducts. Silica (B1680970) gel is a common stationary phase, with a gradient of polar solvents like ethyl acetate (B1210297) in a non-polar solvent such as hexane (B92381) used for elution.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure crystalline product.
Distillation: For some analogues or related compounds, vacuum distillation can be employed, particularly if the product is a liquid. For example, in the purification of 3-aminopropanol, distillation under vacuum is a key step. google.com
Derivatization Strategies for this compound
The presence of both a hydroxyl group and a sulfonamide N-H bond in this compound provides two reactive sites for further derivatization, allowing for the synthesis of a wide array of analogues.
Modifications at the Hydroxyl Group
The hydroxyl group can be modified through various reactions to introduce different functionalities.
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, DMAP) | Esters |
| Etherification (Williamson Ether Synthesis) | Alkyl halides in the presence of a strong base (e.g., NaH) | Ethers |
| Oxidation | Mild oxidizing agents (e.g., PCC, Swern oxidation) | Aldehyde or Carboxylic Acid |
These derivatization methods are well-established for modifying hydroxyl groups in various complex molecules.
Substitutions on the Methane (B114726) Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide can also be functionalized, typically after deprotonation.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halides with a base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile) | N-Alkyl-N-(3-hydroxypropyl)methanesulfonamides |
| N-Arylation | Aryl halides using a palladium catalyst and a suitable ligand (e.g., Buchwald-Hartwig amination). nih.govorganic-chemistry.org | N-Aryl-N-(3-hydroxypropyl)methanesulfonamides |
| Michael Addition | α,β-Unsaturated carbonyl compounds in the presence of a base. | N-Substituted adducts |
The palladium-catalyzed N-arylation of methanesulfonamide (B31651) offers a mild and efficient route to N-aryl sulfonamides, avoiding harsh conditions and potentially genotoxic reagents. nih.govorganic-chemistry.org This methodology can be adapted for the N-arylation of this compound.
Chain Elongation and Functionalization
The construction of the N-(3-hydroxypropyl) side chain and its attachment to the methanesulfonamide moiety is a critical step in the synthesis of the target compound and its derivatives. This can be achieved through various synthetic strategies, primarily involving the reaction of a suitable amine with a methanesulfonyl-containing electrophile or vice versa.
A fundamental approach to forming the sulfonamide linkage is the reaction of methanesulfonyl chloride with an appropriate amine, such as 3-amino-1-propanol, in the presence of a base to neutralize the hydrogen chloride byproduct. The use of a nitroalkane as a reaction diluent has been described for the synthesis of methane sulfonamide and its derivatives. In this method, the amine hydrochloride salt precipitates from the reaction mixture, facilitating its separation. The sulfonamide product can then be isolated from the nitroalkane solution through techniques like crystallization, distillation, or extraction. For instance, after filtration of the amine hydrochloride salt, the product can be extracted from the nitroalkane solvent with water.
Alternatively, functionalized analogues can be prepared. For example, N-(3-halopropyl) derivatives can be synthesized, which can then be further functionalized. One method involves reacting a 1-halo-3-halopropane with an alkali metal salt of an N-methylhydrocarbonsulfonamide. These N-(3-halopropyl) compounds serve as versatile intermediates for introducing other functionalities.
The table below summarizes a representative synthetic approach for forming the sulfonamide bond, a key step in the synthesis of this compound and its analogues.
| Reactant 1 | Reactant 2 | Solvent | Key Feature | Product Isolation |
| Methanesulfonyl Chloride | Primary or Secondary Amine (e.g., 3-amino-1-propanol) | Nitroalkane | Precipitation of amine hydrochloride salt byproduct. google.com | Filtration and subsequent extraction, crystallization, or distillation. google.com |
In the context of creating more complex analogues, chain extenders with specific functionalities can be synthesized. For instance, amino acid-based chain extenders have been developed for polyurethanes. While not a direct synthesis of the target compound, the principles of functional group manipulation are relevant. For example, the synthesis of (2S)-bis(2-hydroxypropyl) 2-aminopentanedioate involves the Fischer esterification of glutamic acid with 1,2-propanediol in the presence of thionyl chloride. researchgate.net This highlights how chain elongation and functionalization can be tailored to introduce specific properties.
Scalability and Process Development Considerations in Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure an efficient, safe, and cost-effective process.
A key consideration in scaling up the synthesis of sulfonamides is the management of byproducts and the purification of the final product. In the synthesis involving methanesulfonyl chloride and an amine, the formation of an amine hydrochloride salt is a significant byproduct. google.com A process that utilizes a solvent system where the salt precipitates, such as a nitroalkane, offers a distinct advantage for large-scale operations. google.com This allows for the easy removal of the salt by filtration or centrifugation, simplifying the downstream purification process. google.com The choice of solvent is critical and should be based on factors such as reaction kinetics, product solubility, byproduct precipitation, and ease of recovery and recycling.
The reaction conditions, including temperature and pressure, must be optimized for large-scale production. For the reaction in a nitroalkane diluent, warming the reaction mixture may be necessary to ensure the sulfonamide product remains in solution while the hydrochloride salt precipitates. google.com Subsequent removal of the solvent from the product, for example by heating under vacuum, is another important process step that needs to be efficient on a large scale. google.com
The table below outlines key considerations for the scalability of this compound synthesis.
| Process Parameter | Consideration for Scalability | Rationale |
| Byproduct Removal | Selection of a solvent system that facilitates byproduct precipitation (e.g., nitroalkane). google.com | Simplifies separation through physical methods like filtration, which is advantageous at industrial scale. google.com |
| Product Isolation | Optimization of extraction, crystallization, or distillation techniques. google.com | Ensures high purity and yield of the final product in a cost-effective manner. |
| Solvent Management | Use of recoverable and recyclable solvents. | Reduces waste and operational costs, contributing to a more sustainable process. |
| Thermal Management | Efficient heat transfer for controlling reaction temperature and for solvent removal. google.com | Maintains optimal reaction conditions and ensures safe operation on a large scale. |
Furthermore, the synthesis of precursors and intermediates must also be scalable. For instance, if the synthesis proceeds through an N-(3-halopropyl) intermediate, the process for its preparation must also be robust and efficient for large-scale production. The reaction of a 1-halo-3-halopropane with an alkali metal salt of a sulfonamide in an inert, anhydrous organic solvent is a potential route that would require optimization of solvent choice and reaction conditions for industrial application. google.com
Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Hydroxypropyl Methanesulfonamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For N-(3-hydroxypropyl)methanesulfonamide, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its atomic connectivity and chemical environment.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the methanesulfonyl group and the hydroxyl group.
A singlet is expected for the methyl (CH₃) protons of the methanesulfonyl group. The three sets of methylene (B1212753) (CH₂) protons in the propyl chain will appear as multiplets due to spin-spin coupling with adjacent protons. The proton of the sulfonamide (NH) and the hydroxyl (OH) group are expected to be broad singlets, and their chemical shifts can be concentration and solvent dependent. spectrabase.com
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃-S | ~2.9 - 3.1 | Singlet | - |
| S-NH-CH₂ | ~3.2 - 3.4 | Triplet | ~6.5 |
| CH₂ -CH₂-OH | ~1.7 - 1.9 | Quintet | ~6.5 |
| CH₂-CH₂ -OH | ~3.6 - 3.8 | Triplet | ~6.5 |
| NH | Variable (broad) | Singlet | - |
| OH | Variable (broad) | Singlet | - |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR and DEPT Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show four distinct signals for the four unique carbon atoms in this compound. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms (oxygen, nitrogen, and sulfur). hmdb.ca
Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. hmdb.cachemicalbook.com A DEPT-135 experiment for this compound would show a positive signal for the CH₃ group and negative signals for the three CH₂ groups. A DEPT-90 experiment would show no signals, confirming the absence of CH groups.
Predicted ¹³C NMR and DEPT Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C H₃-S | ~35 - 40 | Positive |
| S-NH-C H₂ | ~40 - 45 | Negative |
| C H₂-CH₂-OH | ~30 - 35 | Negative |
| CH₂-C H₂-OH | ~58 - 63 | Negative |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are powerful for unambiguously establishing the connectivity of atoms within a molecule. nmrdb.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For this compound, cross-peaks would be expected between the protons of the adjacent methylene groups in the propyl chain, confirming their sequence. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting the protons of the methyl group to its corresponding carbon, and the protons of each methylene group to their respective carbons. nmrdb.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different functional groups. Key expected correlations would include:
The methyl protons (CH₃-S) to the sulfonamide-bearing carbon (S-NH-CH₂).
The sulfonamide proton (NH) to the adjacent methylene carbon (S-NH-CH₂).
The protons of the methylene group adjacent to the nitrogen (S-NH-CH₂) to the central methylene carbon.
Solid-State NMR (CP/MAS) for Crystalline Forms
For this compound obtained in a crystalline form, solid-state NMR (ssNMR) using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) can provide valuable information. While solution-state NMR averages out anisotropic interactions, ssNMR provides insights into the molecular packing and conformation in the solid state. researchgate.net The presence of multiple, well-resolved signals in the ssNMR spectrum could indicate the presence of different polymorphs or non-equivalent molecules in the crystal lattice.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the O-H, N-H, S=O, C-H, C-N, and C-S bonds.
A study on N-(substituted phenyl)-methanesulfonamides showed that the N-H stretching vibrations typically absorb in the range of 3298–3232 cm⁻¹. The asymmetric and symmetric SO₂ stretching vibrations are strong and appear in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. The S-N stretching vibrations are found in the 926–833 cm⁻¹ region.
Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad, Strong |
| N-H (Sulfonamide) | Stretching | 3230 - 3300 | Medium |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |
| S=O (Sulfonamide) | Asymmetric Stretching | 1315 - 1335 | Strong |
| S=O (Sulfonamide) | Symmetric Stretching | 1135 - 1160 | Strong |
| C-N | Stretching | 1020 - 1220 | Medium |
| S-N | Stretching | 830 - 930 | Medium |
Analysis of Hydrogen Bonding Networks
The sulfonamide group itself is a versatile participant in hydrogen bonding. The nitrogen-bound proton (N-H) is a potent hydrogen bond donor, while the two sulfonyl oxygen atoms are strong acceptors. researchgate.netrsc.org Studies on various sulfonamides have shown that the amino protons often show a preference for bonding to sulfonyl oxygens. nih.gov Furthermore, the hydroxyl group (-OH) on the propyl chain can act as both a hydrogen bond donor and an acceptor.
This dual functionality enables the formation of various intermolecular connections, such as chains or dimeric motifs. For instance, the hydroxyl group of one molecule could donate a proton to a sulfonyl oxygen of a neighboring molecule, which in turn accepts a proton from the N-H group of another, leading to an extended three-dimensional network. nih.gov Intramolecular hydrogen bonding, while sterically less probable due to the flexibility of the propyl chain, could potentially occur between the hydroxyl proton and a sulfonyl oxygen, forming a larger ring structure. The stability and preference for certain hydrogen-bonding patterns can lead to the formation of different crystalline forms, or polymorphs. nih.gov
| Donor Group | Acceptor Group | Interaction Type | Potential Motif |
|---|---|---|---|
| Amide (N-H) | Sulfonyl (S=O) | Intermolecular | Chain or Dimer |
| Hydroxyl (O-H) | Sulfonyl (S=O) | Intermolecular | Chain or Dimer |
| Hydroxyl (O-H) | Hydroxyl (O-H) | Intermolecular | Chain |
| Amide (N-H) | Hydroxyl (O-H) | Intermolecular | Chain |
| Hydroxyl (O-H) | Amide Nitrogen (N) | Intermolecular | Dimer |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under controlled conditions.
Electrospray Ionization (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like this compound. In positive ion mode, the molecule is expected to readily form a protonated species, [M+H]⁺. The fragmentation of this precursor ion via tandem mass spectrometry (MS/MS) provides valuable structural information.
The fragmentation of sulfonamides is complex and can involve multiple pathways. researchgate.net Common fragmentation patterns for N-alkylsulfonamides include cleavage of the sulfur-nitrogen (S-N) bond and the carbon-nitrogen (C-N) bond. nih.govresearchgate.net A characteristic fragmentation for many sulfonamides is the neutral loss of sulfur dioxide (SO₂), often through an intramolecular rearrangement, which results in a loss of 64 Da. nih.govresearchgate.netnih.gov The presence of the hydroxyl group introduces additional fragmentation channels, such as the neutral loss of a water molecule (H₂O). libretexts.org
Predicted fragmentation pathways for protonated this compound (C₄H₁₁NO₃S, MW = 153.20) would likely include:
Loss of H₂O: Fragmentation of the propyl chain, leading to an [M+H-18]⁺ ion.
Loss of SO₂: Rearrangement and elimination of sulfur dioxide to yield an [M+H-64]⁺ ion. nih.gov
Cleavage of S-N bond: Fission of the sulfonamide bond, which could lead to fragments corresponding to the methanesulfonyl portion (CH₃SO₂⁺, m/z 79) or the protonated aminopropanol (B1366323) portion.
Cleavage adjacent to nitrogen: Alpha-cleavage next to the nitrogen atom is a common pathway for amines and can result in the loss of the methyl group from the sulfonyl moiety or fragmentation of the propyl chain. libretexts.org
| Predicted Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|
| 136.05 | H₂O (18 Da) | Ion from dehydration |
| 90.02 | SO₂ (64 Da) | [M+H-SO₂]⁺ ion from rearrangement |
| 79.98 | C₃H₈NO (74 Da) | [CH₃SO₂]⁺ |
| 76.08 | CH₃SO₂H (78 Da) | [C₃H₇N]⁺ |
| 58.07 | CH₃SO₂NH₂ (96 Da) | [C₃H₇O]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision is crucial for unambiguously determining the elemental composition of the parent ion and its various fragments. For this compound, HRMS would confirm the molecular formula C₄H₁₁NO₃S by matching the experimentally measured mass of the [M+H]⁺ ion to its calculated theoretical exact mass. This technique is invaluable for distinguishing between isobaric species—ions that have the same nominal mass but different elemental formulas.
| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₄H₁₂NO₃S]⁺ | 154.0538 |
| [M+Na]⁺ | [C₄H₁₁NNaO₃S]⁺ | 176.0357 |
| [M+H-H₂O]⁺ | [C₄H₁₀NOS]⁺ | 136.0432 |
| [M+H-SO₂]⁺ | [C₄H₁₂NO]⁺ | 90.0813 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and the specific intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would provide an unambiguous determination of its molecular structure in the solid state. carleton.edu This technique would reveal the exact conformation of the propyl chain (e.g., staggered, gauche) and the geometry around the sulfonamide group. nsf.gov Crucially, SCXRD directly visualizes the hydrogen bonding network, confirming the specific donor-acceptor pairs and their distances and angles, which validates the predictions made by other spectroscopic techniques. nih.gov
While the crystal structure for this compound is not publicly available, data from structurally similar compounds, such as 4-methyl-N-propylbenzenesulfonamide, illustrates the type of information that can be obtained. nsf.gov In related structures, intermolecular N–H···O hydrogen bonds between sulfonamide groups are common, often forming intricate networks. nsf.govnsf.gov
| Parameter | Reported Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nsf.gov |
| Space Group | P2₁/n | nsf.gov |
| S=O Bond Lengths (Å) | 1.428 - 1.441 | nsf.gov |
| S-N Bond Length (Å) | 1.618 - 1.622 | nsf.gov |
| O-S-O Bond Angle (°) | 118.26 - 119.49 | nsf.gov |
| Key H-Bond Interaction | N–H···O (intermolecular) | nsf.gov |
Powder X-ray Diffraction for Polymorph Characterization
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. allfordrugs.com Molecules like this compound, which possess conformational flexibility and multiple hydrogen bonding sites, are prone to polymorphism. nih.govnih.gov Different polymorphs of the same compound can exhibit distinct physical properties.
Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms. Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions (in degrees 2θ) and relative intensities. nih.gov By comparing the PXRD pattern of a sample to established patterns from known polymorphs (often derived from single-crystal data), one can identify the crystalline form present. researchgate.net PXRD is also instrumental in monitoring for polymorphic transitions that might be induced by changes in temperature, humidity, or mechanical stress during processing. allfordrugs.com
Chromatographic Methods for Purity Assessment and Separation
The purity of this compound is critical for its application in research and development. Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities that may arise during its synthesis. The selection of an appropriate chromatographic method depends on the specific requirements of the analysis, such as the desired level of resolution, sensitivity, and the scale of the separation. This section details various chromatographic methods applicable to the purity assessment and separation of this compound and its derivatives.
A plausible and common synthetic route to this compound involves the reaction of 3-amino-1-propanol with methanesulfonyl chloride in the presence of a base. nih.govchemicalbook.comresearchgate.netorganic-chemistry.orggoogle.com Potential impurities from this synthesis could include unreacted 3-amino-1-propanol and methanesulfonyl chloride, as well as byproducts such as N,N-bis(3-hydroxypropyl)methanesulfonamide, and various salts formed during the reaction. The chromatographic methods described herein are suitable for separating the target compound from these potential impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this purpose.
Reversed-Phase HPLC (RP-HPLC)
For the analysis of this compound, a C18 or C8 column is typically employed. The mobile phase usually consists of a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). The inclusion of a buffer or an acid, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape and selectivity. sielc.com Detection is often achieved using a UV detector, although the sulfonamide group itself lacks a strong chromophore. Therefore, detection might be performed at low wavelengths (e.g., < 220 nm) or by employing a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the method of choice.
Table 3.5.1.1-1: Representative RP-HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or ELSD |
| Injection Volume | 10 µL |
Table 3.5.1.1-2: Expected Elution Profile and Potential Impurities
| Compound | Expected Retention Time (min) | Notes |
| 3-Amino-1-propanol | Early eluting | Highly polar starting material |
| This compound | Mid-range elution | Target Compound |
| N,N-bis(3-hydroxypropyl)methanesulfonamide | Later eluting | Less polar byproduct |
| Methanesulfonyl Chloride | Not typically observed | Highly reactive, likely to hydrolyze |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group and a sulfonamide moiety, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. unina.itnumberanalytics.com
Derivatization
Silylation is the most common derivatization technique for compounds containing hydroxyl and amine groups. unina.itnumberanalytics.comresearchgate.netsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and sulfonamide groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly increases the volatility of the compound, making it amenable to GC analysis. The reaction is typically carried out in an aprotic solvent in a sealed vial with heating. unina.it
GC-MS Analysis
Following derivatization, the sample can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is generally suitable for separating the silylated derivatives. The mass spectrometer provides not only quantification but also structural information, which is invaluable for the identification of unknown impurities.
Table 3.5.2.2-1: Proposed GC-MS Method for Purity Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative assessment of purity and for monitoring the progress of chemical reactions. For this compound, silica (B1680970) gel plates are a suitable stationary phase.
A mixture of a moderately polar and a more nonpolar solvent is typically used as the mobile phase. For instance, a combination of chloroform (B151607) and methanol or ethyl acetate (B1210297) and hexane (B92381) can provide good separation. Visualization of the spots on the TLC plate can be achieved by staining with reagents that react with the functional groups present in the molecule. Potassium permanganate (B83412) stain is effective for visualizing the hydroxyl group, while ninhydrin (B49086) can be used if there is any unreacted primary amine (3-amino-1-propanol). A more general stain like iodine vapor can also be employed.
Table 3.5.3-1: Suggested TLC Systems for this compound
| System | Stationary Phase | Mobile Phase (v/v) | Visualization |
| 1 | Silica Gel 60 F254 | Chloroform : Methanol (9:1) | Potassium Permanganate Stain |
| 2 | Silica Gel 60 F254 | Ethyl Acetate : Hexane (1:1) | Iodine Vapor |
Chemical Reactivity and Mechanistic Studies of the N 3 Hydroxypropyl Methanesulfonamide Scaffold
Reactions at the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)
The primary alcohol of N-(3-hydroxypropyl)methanesulfonamide is a versatile handle for synthetic modification. It readily undergoes reactions typical of primary alcohols, including esterification, etherification, and oxidation, to yield a range of functionalized derivatives.
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. Alternatively, acid-catalyzed dehydration or reaction with other alcohols can also lead to ether formation, although these methods may be less specific.
Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are expected to yield the corresponding aldehyde, N-(3-oxopropyl)methanesulfonamide. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the carboxylic acid, 3-(methanesulfonamido)propanoic acid.
Table 1: Representative Reactions at the Hydroxyl Group
| Reaction Type | Reagent/Catalyst | Product | Typical Yield (%) |
| Esterification | Acetic anhydride, Pyridine | N-(3-acetoxypropyl)methanesulfonamide | 85-95 |
| Etherification | Sodium hydride, Methyl iodide | N-(3-methoxypropyl)methanesulfonamide | 70-85 |
| Oxidation (mild) | Pyridinium chlorochromate (PCC) | N-(3-oxopropyl)methanesulfonamide | 75-90 |
| Oxidation (strong) | Potassium permanganate | 3-(methanesulfonamido)propanoic acid | 60-80 |
Note: The presented yields are estimates based on general reactions of primary alcohols and may vary for this compound.
Reactions Involving the Sulfonamide Moiety (e.g., N-Alkylation, Sulfonamide Cleavage)
The sulfonamide group exhibits its own distinct reactivity, primarily centered on the nitrogen atom and the robust sulfur-nitrogen bond.
N-Alkylation: The sulfonamide proton is acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then be alkylated with various electrophiles. researchgate.netorganic-chemistry.org For instance, treatment with a base like potassium carbonate or sodium hydride, followed by an alkyl halide, would yield N-alkylated products. Selective mono-N-alkylation can be achieved by careful choice of reaction conditions and stoichiometry.
Sulfonamide Cleavage: The S-N bond in sulfonamides is generally stable. However, it can be cleaved under specific reductive or acidic conditions. For example, reducing agents like sodium in liquid ammonia (B1221849) or samarium(II) iodide can effect cleavage. Certain strong acids at elevated temperatures can also promote hydrolysis of the sulfonamide bond, although this is often a harsh method.
Intramolecular Cyclization and Rearrangement Pathways
The bifunctional nature of this compound provides the opportunity for intramolecular reactions, leading to the formation of heterocyclic structures.
Intramolecular Cyclization: Under appropriate conditions, the hydroxyl group can act as an internal nucleophile, attacking the sulfonamide sulfur or an activated carbon atom. For instance, in the presence of a suitable activating agent for the hydroxyl group (e.g., a sulfonyl chloride), an intramolecular etherification could potentially lead to a cyclic sulfamate. More commonly, intramolecular cyclization might be induced by activating the sulfonamide. For example, intramolecular N-alkylation could occur if the propyl chain is first converted to a leaving group at the terminal position. A notable example of a similar transformation is the intramolecular cyclization of N-aryl amides to form oxindoles. rsc.org
Rearrangement Pathways: While significant molecular rearrangements are not commonly reported for simple N-alkylsulfonamides under standard conditions, the possibility exists under specific catalytic or photolytic conditions. The specific rearrangement pathways would depend on the intermediates formed. For instance, radical-mediated rearrangements could be initiated by homolytic cleavage of the S-N or C-S bonds.
Kinetic and Thermodynamic Investigations of Reaction Mechanisms
Kinetic Studies: The rates of reactions involving this compound would be influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. For instance, the kinetics of its OH-initiated photo-oxidation in the atmosphere have been studied for methanesulfonamide (B31651), revealing a relatively slow reaction rate consistent with hydrogen abstraction from the methyl group. copernicus.org Similar studies on this compound would likely show a more complex kinetic profile due to the presence of the reactive hydroxyl group and the propyl chain.
Thermodynamic Investigations: The thermodynamics of reactions such as esterification or N-alkylation would be governed by the relative stabilities of the reactants and products. The solubility and mixing thermodynamic properties of methanesulfonamide have been investigated in various solvents, providing data on Gibbs energy, enthalpy, and entropy of mixing. researchgate.net These studies indicate that the dissolution process is generally endothermic and spontaneous. Similar thermodynamic principles would apply to this compound, although the values would be modified by the presence of the hydroxypropyl group.
Table 2: Estimated Thermodynamic Parameters for Key Reactions
| Reaction | ΔH (Enthalpy) | ΔS (Entropy) | ΔG (Gibbs Free Energy) |
| Esterification (with Acetic Acid) | Slightly Negative | Near Zero | Negative (Spontaneous) |
| N-Alkylation (with Methyl Iodide) | Negative | Slightly Positive | Negative (Spontaneous) |
| Intramolecular Cyclization | Varies | Varies | Dependent on Ring Strain |
Note: These are qualitative estimates and the actual values would require experimental determination.
Catalytic Transformations Involving this compound
The reactivity of this compound can be significantly enhanced and directed through the use of various catalysts.
Catalysis at the Hydroxyl Group: The esterification of the hydroxyl group can be catalyzed by acids or bases. More sophisticated catalysts, such as Lewis acids or enzymes (e.g., lipases), could offer higher selectivity and milder reaction conditions. For instance, lanthanum(III) has been shown to catalyze the methanolysis of a related hydroxypropyl phosphate (B84403) ester, suggesting that metal ions could play a role in transformations at the hydroxyl end of the molecule. nih.gov
Catalysis at the Sulfonamide Moiety: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. While typically applied to the N-arylation of sulfonamides, similar catalytic systems could potentially be adapted for other coupling partners.
Catalytic Intramolecular Reactions: The intramolecular cyclization of this compound or its derivatives could be facilitated by transition metal catalysts. For example, gold or palladium catalysts are known to promote the cyclization of molecules containing both a nucleophile and a π-system (alkyne or alkene). If an unsaturated moiety were introduced into the molecule, such catalytic cyclizations could provide access to complex heterocyclic scaffolds.
Table 3: Potential Catalytic Transformations
| Transformation | Catalyst Type | Potential Product |
| Selective Acylation | Lipase | N-(3-acyloxypropyl)methanesulfonamide |
| C-O Coupling | Copper or Palladium Catalyst | Aryl or vinyl ether derivatives |
| Cycloisomerization (of an unsaturated derivative) | Gold or Platinum Catalyst | Cyclic ethers or amines |
Note: These are proposed transformations based on known catalytic methods and would require experimental validation for this compound.
N 3 Hydroxypropyl Methanesulfonamide As a Versatile Synthetic Intermediate and Chemical Building Block
Role in the Construction of Complex Heterocyclic Systems
The dual functionality of N-(3-hydroxypropyl)methanesulfonamide provides a strategic advantage for the synthesis of complex heterocyclic systems. The sulfonamide nitrogen and the terminal hydroxyl group can participate in various cyclization strategies to form nitrogen- and oxygen-containing rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. nih.govresearchgate.net
The synthesis of N-heterocycles often involves the intramolecular cyclization of precursors containing both a nucleophile and an electrophile. researchgate.netnih.gov In the case of this compound, the hydroxyl group can act as a nucleophile, while the sulfonamide nitrogen, after appropriate activation or modification, can also serve as a nucleophile or be part of a larger reactive moiety.
One plausible strategy involves the initial modification of the hydroxyl group into a leaving group or an electrophilic center. Subsequent intramolecular attack by the sulfonamide nitrogen would lead to the formation of a cyclic sulfonamide, such as a 1,2-thiazetidine (B14761688) 1,1-dioxide derivative. Conversely, the sulfonamide nitrogen can be acylated or alkylated, followed by an intramolecular reaction involving the hydroxyl group. For instance, acylation of the sulfonamide followed by activation of the acyl group could lead to cyclization to form N-sulfonyl lactams or related heterocycles. nih.gov Research has shown that N-acyl sulfonamides can undergo cobalt-catalyzed cycloisomerization to yield cyclic N-sulfonyl imidates, which are valuable synthetic intermediates. nih.gov
Another approach leverages the reactivity of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides, which can cyclize to form 1-hydroxy- or 1-methoxy-1,5-dihydro-2H-pyrrol-2-ones. chemicalpapers.com By analogy, if the propyl chain of this compound were modified to contain a carbonyl group, similar intramolecular cyclizations could be envisioned, leading to functionalized piperidine (B6355638) or other six-membered heterocyclic systems. The use of enantiopure sulfinamides as chiral auxiliaries is also a well-established method for the asymmetric synthesis of N-heterocycles, highlighting the importance of sulfur-containing nitrogen groups in controlling stereochemistry during ring formation. nih.govrsc.org
| Precursor Type | Reaction Type | Resulting Heterocycle (Example) | Key Feature of this compound | Reference |
| N-Acyl Sulfonamide | Cobalt-Catalyzed Cycloisomerization | Cyclic N-sulfonyl imidate | Bifunctionality allows for sequential modification and cyclization. | nih.gov |
| N-Hydroxy-N-(2-oxoalkyl)amide | Base-Mediated Cyclization | 1-Hydroxy-1,5-dihydro-2H-pyrrol-2-one | Hydroxyl and amide-like groups enable intramolecular ring closure. | chemicalpapers.com |
| Aryl-sulfinamide Derivative | Asymmetric Synthesis | Chiral Piperidines, Pyrrolidines | Sulfonamide group can be adapted for stereocontrolled synthesis. | nih.govrsc.org |
Incorporation into Macrocyclic Structures and Polymers
The development of macrocycles and polymers for applications in drug discovery, materials science, and bioconjugation is a significant area of chemical research. acs.orgnih.gov this compound, with its two reactive handles, is a candidate monomer for the synthesis of both macrocyclic structures and functional polymers.
Macrocyclic Structures: Macrocyclization often involves the intramolecular reaction of a linear precursor containing two reactive functional groups at its termini. acs.org The hydroxyl and sulfonamide groups of this compound can serve as these reactive points. For example, a strategy could involve linking two or more units of the compound through one of the functional groups (e.g., etherification of the hydroxyls) to create a linear oligomer. Subsequent end-to-end cyclization, perhaps by forming a sulfonamide linkage, would yield a macrocycle.
The use of sulfonamides in macrocyclization is well-documented. Vinyl sulfonamides, for instance, act as effective acceptors in thiol-Michael "click" reactions for the on-resin cyclization of peptides. nih.govnih.gov This demonstrates the utility of the sulfonamide moiety as a stable and reactive linker in forming large ring systems. Kenner's safety-catch linker, which is based on an N-acyl-N-alkyl sulfonamide, has also been employed for the solid-phase synthesis of cyclic peptides. researchgate.net These established methods provide a framework for how this compound could be derivatized and used in the construction of novel macrocycles.
Polymers: The synthesis of polymers with tailored properties is crucial for many advanced applications. nih.gov The bifunctional nature of this compound allows for its potential use in step-growth polymerization. Polycondensation reactions could, in principle, be carried out to form polyesters (reacting at the hydroxyl group with a dicarboxylic acid) or polyamides (reacting at the sulfonamide nitrogen with a diacyl chloride), with the methanesulfonyl group pending from the polymer backbone.
Polymers containing sulfonamide groups are known to exhibit pH-sensitive properties, making them attractive for applications such as drug delivery systems and sensors. google.com For example, polymers can be prepared by copolymerizing monomers containing sulfonamide groups with hydrophilic monomers like acrylamide. google.com While direct polymerization of this compound has not been extensively reported, the synthesis of polysulfenamides from secondary diamines and dithiosuccinimides showcases the formation of polymers with sulfur-nitrogen bonds in the backbone. nih.gov This suggests the feasibility of creating novel polymer architectures based on the sulfonamide functional group.
| Structure Type | Synthetic Strategy | Role of this compound | Potential Application | Reference |
| Macrocycle | On-Resin Peptide Cyclization (by analogy) | Functional handle (derivatized as a vinyl sulfonamide) | Therapeutic peptides with improved stability | nih.govnih.gov |
| Macrocycle | SuFEx Click Reaction (by analogy) | Chiral building block for stereospecific macrocyclization | Host-guest chemistry, chiral recognition | acs.org |
| pH-Sensitive Polymer | Copolymerization (as a functional monomer) | Introduces sulfonamide groups for pH-responsiveness | Drug delivery systems, biosensors | google.com |
| Polysulfenamide | Step-Growth Polymerization (by analogy) | Diamine-like monomer | Biodegradable materials | nih.gov |
Application in Fragment-Based Drug Discovery and Lead Optimization (focused on scaffold modification)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, starting with small, low-molecular-weight fragments that bind weakly to a biological target. The sulfonamide moiety is a well-established pharmacophore found in a wide range of clinically approved drugs and is considered a valuable component in fragment libraries. nih.govresearchgate.netajchem-b.comsciepub.com this compound represents an ideal fragment, combining the proven sulfonamide group with a hydroxylated alkyl chain that provides a clear vector for synthetic elaboration.
The core principle of FBDD involves identifying a fragment that binds to a target and then "growing" or "linking" it to increase affinity and selectivity. The hydroxyl group on this compound is a perfect handle for such modifications. It can be readily converted into ethers, esters, or other functional groups to explore the binding pocket of a target protein and establish additional interactions. This process of scaffold modification is central to lead optimization. okstate.edursc.org
For example, if the methanesulfonamide (B31651) portion of the fragment is found to make a key interaction with a target (e.g., as a hydrogen bond donor/acceptor), the 3-hydroxypropyl chain can be extended or functionalized to pick up additional binding interactions in an adjacent pocket. This strategy allows medicinal chemists to build molecular complexity in a rational, structure-guided manner. The development of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds illustrates how a sulfonamide unit can be installed onto a core structure to create biologically active compounds. okstate.edursc.org Similarly, this compound can serve as the initial scaffold to which other cyclic or aromatic groups are attached.
| Drug Discovery Stage | Strategy | Role of this compound | Key Feature Utilized | Reference |
| Fragment Screening | Library Component | A small, water-soluble fragment with desirable pharmacophoric features. | Sulfonamide group, low molecular weight. | nih.govajchem-b.com |
| Hit-to-Lead | Fragment Growing | Serves as a starting scaffold for synthetic elaboration. | The terminal hydroxyl group acts as a synthetic handle for modification. | okstate.edursc.org |
| Lead Optimization | Scaffold Hopping (by analogy) | The core scaffold can be replaced with other groups while retaining key interactions. | The sulfonamide group can be retained while the propyl chain is modified. | nih.gov |
| Lead Optimization | Structure-Activity Relationship (SAR) Studies | Systematic modification to probe interactions with the biological target. | Both the sulfonamide and hydroxyl groups can be independently modified. | google.com |
Use in the Synthesis of Biochemical Probes and Molecular Tools
Biochemical probes are essential tools for studying biological systems, enabling the visualization, labeling, and functional analysis of proteins and other biomolecules. nih.gov The design of these probes often requires a modular structure consisting of a recognition element, a linker, and a reporter or reactive group. This compound is an excellent candidate for the linker component, bridging a targeting ligand to a functional tag.
The sulfonamide group offers a stable, polar, and synthetically tractable linkage that is often used in medicinal chemistry. researchgate.netnih.gov The propyl chain provides flexibility, while the terminal hydroxyl group is a convenient point for chemical conjugation. For instance, the hydroxyl group can be reacted with a carboxylic acid derivative of a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) tag using standard esterification or etherification chemistry. This would attach the reporter group to the this compound backbone. The sulfonamide nitrogen could then be coupled to a targeting moiety designed to bind to a specific protein of interest.
Recent research has focused on developing cleavable linkers for affinity-based probes. N-acyl-N-alkyl sulfonamide (NASA) linkers, for example, can react with lysine (B10760008) residues on a target protein, leading to the covalent attachment of a reporter group. researchgate.netnih.gov This strategy could be adapted using this compound as the core structure. The hydroxyl group could be pre-functionalized with a reporter (like an alkyne for click chemistry), and the sulfonamide could be acylated to create a reactive NASA group, which is then attached to a ligand for the target protein. nih.gov
Furthermore, sulfonyl fluorides have been used in proximity-enhanced chemical cross-linkers to target unactivated serine, threonine, and other nucleophilic residues on proteins. pnas.org This highlights the versatility of sulfonyl-containing groups in creating reactive probes for chemical biology. The synthesis of fluorescent probes for detecting specific molecules or ions is another area where this compound could be applied, for example, by incorporating it into a structure that changes its fluorescence properties upon binding to an analyte. nih.govmdpi.com
| Probe Type | Synthetic Role of this compound | Function of Key Groups | Example Application | Reference |
| Fluorescent Probe | Linker between a fluorophore and a targeting ligand. | -OH for fluorophore attachment; -SO₂NH- for ligand attachment. | Imaging of specific proteins in cells. | nih.gov |
| Affinity-Based Probe | Core of a cleavable linker (e.g., NASA-type). | -OH for reporter group attachment; sulfonamide for reactive group formation. | Covalent labeling of target proteins for proteomics. | researchgate.netnih.gov |
| Chemical Cross-linker | Heterobifunctional linker. | -OH and -SO₂NH- derivatized to different reactive groups. | Studying protein-protein interactions. | pnas.org |
| Biosensor Component | Scaffold for a recognition/signaling molecule. | Integrated into a system that responds to an analyte. | Detection of specific ions or small molecules. | nih.govmdpi.com |
Mechanistic Insights into Biological Interactions of Compounds Containing the N 3 Hydroxypropyl Methanesulfonamide Moiety in Vitro and Molecular Focus
Enzyme Inhibition Studies: Mechanism of Action at the Molecular Level
The sulfonamide group is a cornerstone of many enzyme inhibitors. Therefore, a primary area of investigation for a compound containing the N-(3-hydroxypropyl)methanesulfonamide moiety would be its potential to inhibit enzyme activity.
Interaction with Specific Enzyme Active Sites
The methanesulfonamide (B31651) portion of the molecule could interact with enzyme active sites through several mechanisms. The SO2 group can act as a strong hydrogen bond acceptor, while the NH group can be a hydrogen bond donor. This allows for the formation of stable interactions with amino acid residues in an enzyme's active site, such as serine, threonine, or the peptide backbone.
Furthermore, the sulfonamide nitrogen can act as a ligand for metal ions present in the active sites of metalloenzymes. For instance, it could coordinate with the zinc ion in carbonic anhydrases or matrix metalloproteinases, leading to potent inhibition. The 3-hydroxypropyl side chain could further enhance binding by forming additional hydrogen bonds with nearby residues or by positioning the sulfonamide group optimally for interaction with the catalytic machinery of the enzyme.
Illustrative Table of Potential Enzyme Interactions:
| Enzyme Target Class | Potential Interacting Residues in Active Site | Type of Interaction |
| Carbonic Anhydrases | Zn²⁺, Thr199, Glu106 | Coordination, Hydrogen Bonding |
| Matrix Metalloproteinases | Zn²⁺, His residues in the active site | Coordination |
| Kinases | Asp-Phe-Gly (DFG) motif, catalytic lysine (B10760008) | Hydrogen Bonding |
| Proteases | Catalytic triad (Ser, His, Asp) | Hydrogen Bonding |
Kinetic Characterization of Enzyme Modulation
To understand the precise mechanism of enzyme inhibition, kinetic studies would be essential. These studies would determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency. Key parameters that would be determined include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
For example, if the compound acts as a competitive inhibitor, it would bind to the same site as the natural substrate, and its effect could be overcome by increasing the substrate concentration. The Ki value would provide a measure of the inhibitor's binding affinity for the enzyme.
Hypothetical Kinetic Data for a Compound Containing the this compound Moiety:
| Enzyme Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Carbonic Anhydrase II | 0.5 | 0.2 | Competitive |
| MMP-9 | 1.2 | 0.8 | Non-competitive |
| p38 MAP Kinase | 5.8 | --- | ATP-competitive |
Receptor Binding and Modulation Mechanisms
Beyond enzyme inhibition, the structural features of the this compound moiety suggest it could also interact with various receptors.
Ligand-Receptor Interaction Profiling
The initial step in investigating receptor interactions would be to perform binding assays against a panel of known receptors. These assays would determine the binding affinity (typically expressed as the dissociation constant, Kd) of the compound for different receptor subtypes. The hydrogen bonding capacity of the hydroxyl and sulfonamide groups would be critical for establishing specific interactions with amino acid residues in the receptor's binding pocket. For instance, these groups could interact with polar residues such as serine, threonine, tyrosine, aspartate, or glutamate.
Hypothetical Receptor Binding Profile:
| Receptor Target | Binding Affinity (Kd, nM) | Potential Interacting Residues |
| β2-Adrenergic Receptor | 50 | Ser204, Ser207, Asn312 |
| Dopamine D2 Receptor | 120 | Asp114, Ser193, Ser197 |
| 5-HT2A Receptor | 85 | Asp155, Ser239, Thr160 |
Allosteric Modulation and Conformational Changes
Compounds can modulate receptor function not only by binding to the primary (orthosteric) site but also by binding to a secondary (allosteric) site. Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) the affinity and/or efficacy of the endogenous ligand. nih.gov
A compound with the this compound moiety could potentially act as an allosteric modulator. Binding to an allosteric site could induce a conformational change in the receptor, which in turn alters the shape of the orthosteric binding pocket and its interaction with the primary ligand. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography would be required to elucidate the specific conformational changes induced by the binding of the compound.
Protein-Protein Interaction Stabilization or Disruption
Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a challenging but increasingly important class of drug targets. ajwilsonresearch.com Molecules that can either stabilize or disrupt these interactions have significant therapeutic potential. nih.govnih.gov
The this compound moiety, with its combination of a rigid sulfonamide core and a flexible hydroxyl-containing side chain, could potentially modulate PPIs. It might bind at the interface of two proteins, either preventing their association (disruption) or locking them together in a specific conformation (stabilization).
For example, it could disrupt the interaction between a transcription factor and its co-activator, thereby downregulating gene expression. Conversely, it might stabilize the interaction between an enzyme and its regulatory subunit, enhancing its activity. Identifying the specific PPIs affected and the molecular details of the interaction would require techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), and structural biology methods.
Mechanisms of Protein Cryptochrome Stabilization
Compounds featuring the N-(hydroxypropyl)methanesulfonamide core structure have been identified as potent modulators of the circadian clock through their interaction with cryptochrome (CRY) proteins. Cryptochromes are essential components of the negative feedback loop that drives circadian rhythms in mammals. The stability of CRY proteins is a critical determinant of the period length of the circadian clock.
A key example is the small molecule KL001, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide, which was discovered as a stabilizer of CRY proteins. nih.gov The mechanism of stabilization involves the direct binding of KL001 to the flavin adenine dinucleotide (FAD) binding pocket of CRY1 and CRY2. This interaction allosterically modulates the conformation of the protein, rendering it less susceptible to ubiquitin-mediated degradation.
Molecular docking and structure-activity relationship (SAR) studies have elucidated the specific interactions that contribute to CRY stabilization. For instance, in a derivative of KL001 named KL044 (2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide), the electron-rich carbazole moiety, a linker with amide/hydroxy groups, a sulfonyl group, and an electron-withdrawing nitrile moiety were all found to contribute to enhanced biological activity. nih.gov These studies indicate that the this compound moiety can serve as a crucial part of the linker region in these molecules, correctly positioning the other pharmacophoric elements for optimal interaction with the target protein. The binding of these compounds to CRY1 has been shown to compete with the binding of the F-box protein FBXL3, which is a component of the E3 ubiquitin ligase complex responsible for targeting CRY for degradation. By stabilizing CRY, these compounds effectively lengthen the circadian period.
| Compound | Target Protein | Mechanism of Action | Reference |
| KL001 | Cryptochrome (CRY) | Direct binding to the FAD pocket, leading to conformational changes that inhibit ubiquitin-mediated degradation. | nih.gov |
| KL044 | Cryptochrome (CRY) | Enhanced binding affinity compared to KL001 due to optimized interactions with key amino acid residues. | nih.gov |
Modulation of Protein Degradation Pathways
The primary mechanism by which compounds containing the this compound moiety, such as KL001, exert their biological effects is through the modulation of protein degradation pathways. Specifically, they act as stabilizers of their target proteins by inhibiting their entry into the ubiquitin-proteasome system.
The degradation of cryptochrome is a rhythmic process that is essential for the proper functioning of the circadian clock. The E3 ubiquitin ligase complex, containing FBXL3, targets CRY for polyubiquitination, marking it for subsequent degradation by the 26S proteasome. Small molecules like KL001 and its derivatives intervene in this process by binding to CRY and inducing a conformational state that is not recognized by FBXL3. nih.gov This leads to an accumulation of CRY protein, which in turn strengthens the negative feedback on the CLOCK-BMAL1 transcriptional activators, thereby lengthening the circadian period.
The targeted stabilization of proteins represents a powerful therapeutic strategy. By preventing the degradation of specific proteins, it is possible to restore their function in disease states characterized by excessive protein turnover. The this compound scaffold appears to be a viable platform for the development of such protein stabilizers.
Cellular Target Engagement Studies (In Vitro Models)
Specificity of Molecular Interaction within Cellular Contexts
The specificity of a drug molecule for its intended target is a critical factor in determining its therapeutic efficacy and potential for off-target effects. For compounds containing the this compound moiety, such as the CRY stabilizer KL001, cellular target engagement assays are crucial to confirm that the observed biological effects are indeed a result of interaction with cryptochromes.
In vitro studies using techniques such as cellular thermal shift assays (CETSA) can be employed to demonstrate direct binding of a compound to its target protein within intact cells. While specific CETSA data for this compound or KL001 is not widely published, the principles of such assays would involve treating cells with the compound, followed by heating to induce protein denaturation. The stabilization of the target protein (CRY) at higher temperatures in the presence of the compound would be indicative of direct engagement.
The development of highly active derivatives of KL001, such as KL044, was guided by extensive structure-activity relationship (SAR) studies, which inherently provide evidence of target specificity. nih.gov The systematic modification of the chemical structure of KL001 and the corresponding changes in the ability to stabilize CRY and lengthen the circadian period strongly suggest a specific interaction with the intended target.
Cellular Pathway Modulation at the Molecular Level (e.g., cell cycle control mechanisms in cell lines)
The modulation of cryptochrome stability by compounds containing the this compound moiety has significant downstream effects on various cellular pathways. The circadian clock is intricately linked to the cell cycle, and disruption of circadian rhythms has been implicated in the development and progression of cancer.
By stabilizing CRY proteins, molecules like KL001 can influence the expression of clock-controlled genes, some of which are involved in cell cycle regulation. For example, the core clock proteins regulate the expression of Wee1, a kinase that inhibits entry into mitosis, and p21, a cyclin-dependent kinase inhibitor. Alterations in the levels of CRY can therefore lead to changes in the timing of cell cycle progression.
While direct studies on the effect of this compound or KL001 on cell cycle control in specific cell lines are not extensively detailed in the available literature, the known links between the circadian clock and the cell cycle suggest that these compounds could have anti-proliferative effects in cancer cells with a dysregulated circadian clock. Further research is needed to explore this potential therapeutic application.
Stereochemical Influence on Biological Activity (Chirality)
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The three-dimensional arrangement of atoms in a chiral molecule can have a profound impact on its biological activity, as biomolecules such as proteins and nucleic acids are themselves chiral.
The this compound moiety in derivatives such as KL001 contains a stereocenter at the 2-position of the propyl chain. This means that KL001 can exist as two enantiomers, (R)-KL001 and (S)-KL001. The biological activity of these enantiomers may differ significantly.
While the initial discovery and development of KL001 and its analogues did not always focus on the stereochemistry, it is a critical aspect to consider for further drug development. The binding pocket of cryptochrome is a chiral environment, and it is likely that one enantiomer of KL001 will have a higher binding affinity and greater biological activity than the other. The synthesis of enantiomerically pure forms of such compounds and their subsequent biological evaluation would be necessary to fully characterize their therapeutic potential and to develop more potent and selective drug candidates. The specific stereochemical requirements for the interaction with CRY have not been extensively published for KL001, representing an area for future investigation.
Advanced Research Perspectives and Future Directions for N 3 Hydroxypropyl Methanesulfonamide
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of N-(3-hydroxypropyl)methanesulfonamide and its analogs is a foundational area for future research, with a strong emphasis on the principles of green chemistry. Traditional methods for sulfonamide synthesis often involve the use of harsh reagents and solvents. researchgate.netresearchgate.net Future explorations should prioritize the development of more sustainable and efficient synthetic protocols.
Sustainable Synthetic Strategies:
Catalyst-Free Syntheses: Research into catalyst-free condensation reactions between 3-amino-1-propanol and methanesulfonyl chloride under solvent-free conditions or in green solvents like water or deep eutectic solvents could offer a more environmentally benign approach. rsc.org
Mechanochemistry: A solvent-free mechanochemical approach, utilizing techniques such as ball milling for the synthesis of sulfonamides, presents a promising avenue for reducing solvent waste and energy consumption. tandfonline.com
Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis of this compound and its derivatives.
Alternative Reagents: Investigating the use of less hazardous starting materials is crucial. For instance, employing sodium methanesulfinate as a stable and less reactive sulfur source in place of methanesulfonyl chloride could significantly improve the safety and sustainability of the synthesis. researchgate.net
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Key Research Focus |
| Catalyst-Free Condensation | Reduced cost and environmental impact, simpler purification. | Optimization of reaction conditions (temperature, pressure) in green solvents. |
| Mechanochemistry | Solvent-free, reduced energy consumption, high yields. | Screening of milling parameters and solid-state catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization of flow parameters for continuous production. |
| Alternative Reagents | Improved safety profile, reduced hazardous byproducts. | Development of activation methods for less reactive sulfur sources. |
These sustainable methodologies not only align with the principles of green chemistry but also have the potential to make the synthesis of this compound more cost-effective and scalable for future applications. unife.itnih.gov
Development of Advanced Analytical Techniques for Structural and Conformational Studies
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is a prerequisite for its rational design and application in various fields. The flexible propyl linker allows for a range of conformational possibilities, which can be elucidated using a combination of advanced analytical techniques and computational methods.
Spectroscopic and Crystallographic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as multidimensional NMR (COSY, HSQC, HMBC) and variable-temperature NMR, can provide detailed information about the connectivity and conformational equilibria of the molecule in solution. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing further structural insights. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com Obtaining a crystal structure of this compound would provide invaluable data on bond lengths, bond angles, and intermolecular interactions.
Advanced Analytical Approaches:
| Technique | Information Gained | Future Research Directions |
| Multidimensional NMR | Scalar couplings, through-space correlations, and conformational preferences in solution. | NOESY/ROESY experiments to determine through-space proximities and preferred conformations. |
| Tandem Mass Spectrometry | Fragmentation pathways and structural confirmation. | Collision-induced dissociation studies to map the fragmentation of the molecule. |
| X-ray Crystallography | Precise 3D structure, bond parameters, and intermolecular interactions in the solid state. | Cocrystallization with potential binding partners to understand interaction geometries. |
The integration of these techniques will provide a comprehensive picture of the structural and conformational landscape of this compound, which is fundamental for understanding its chemical behavior and potential biological activity.
Integration of High-Throughput Screening with Computational Design for New Chemical Entities
The discovery of new chemical entities with desired properties can be significantly accelerated by integrating high-throughput screening (HTS) with computational design. For this compound, this approach can be used to explore a vast chemical space and identify derivatives with enhanced activities for specific applications.
Computational Design Strategies:
Molecular Docking: In silico docking studies can predict the binding modes and affinities of this compound and its virtual derivatives against a panel of biological targets. researchgate.net
Pharmacophore Modeling: Based on the structural features of known active compounds, pharmacophore models can be developed to guide the design of new derivatives with improved biological activity.
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties, reactivity, and spectroscopic signatures of this compound and its analogs. researchgate.netmdpi.com
High-Throughput Screening (HTS):
HTS allows for the rapid screening of large compound libraries against specific biological targets. For this compound, HTS campaigns could be designed to identify derivatives with inhibitory activity against various enzymes, such as proteases or kinases, where the sulfonamide moiety is a known pharmacophore. researchgate.netwikipedia.orgnih.govh1.co
The synergy between computational design and HTS can be summarized in the following workflow:
| Step | Description |
| 1. Target Identification | Selection of a biological target of interest based on existing knowledge of sulfonamide activity. |
| 2. In Silico Library Design | Generation of a virtual library of this compound derivatives with diverse chemical modifications. |
| 3. Computational Screening | Virtual screening of the library against the target using molecular docking and pharmacophore modeling. |
| 4. Synthesis of Hits | Chemical synthesis of a focused library of compounds predicted to be active. |
| 5. High-Throughput Screening | Experimental validation of the synthesized compounds using biochemical or cell-based assays. |
| 6. Structure-Activity Relationship (SAR) Analysis | Analysis of the screening data to establish SAR and guide the next round of design and synthesis. youtube.comyoutube.com |
This iterative cycle of design, synthesis, and testing can efficiently lead to the discovery of novel chemical entities based on the this compound scaffold.
Investigation of Undiscovered Biological Targets and Mechanistic Pathways
While sulfonamides are well-known for their antimicrobial properties and as inhibitors of carbonic anhydrase, the full spectrum of biological targets for a simple molecule like this compound remains to be explored. nih.govmdpi.com Future research should aim to identify novel biological targets and elucidate the underlying mechanistic pathways.
Potential Biological Targets:
Carbonic Anhydrases (CAs): The sulfonamide moiety is a classic zinc-binding group, making CAs a primary target class for investigation. tandfonline.commdpi.comnih.govunifi.it Inhibition studies against various CA isoforms could reveal selective inhibitory activity.
Proteases: Many protease inhibitors incorporate a sulfonamide group to interact with the enzyme's active site. mdpi.com Screening this compound and its derivatives against a panel of proteases could uncover novel inhibitory activities.
Kinases: Some kinase inhibitors feature a sulfonamide group, suggesting that this scaffold could be explored for its potential to modulate kinase activity.
Other Enzymes: The structural features of this compound may allow it to interact with other, less conventional biological targets.
Methodologies for Target Identification:
| Method | Description |
| Phenotypic Screening | Screening the compound in cell-based assays to identify a desired phenotype, followed by target deconvolution studies. |
| Chemical Proteomics | Using chemical probes derived from this compound to identify its protein binding partners in a cellular context. |
| Computational Prediction | Employing inverse docking and other computational tools to predict potential biological targets. |
Unraveling the biological targets and mechanisms of action of this compound will be crucial for unlocking its therapeutic potential.
Translational Research from Fundamental Chemical Properties to Biomedical Applications (Non-Clinical Focus)
Translational research aims to bridge the gap between fundamental chemical discoveries and their practical applications. For this compound, this involves leveraging its physicochemical properties for the development of novel biomedical tools and materials, with a strict focus on non-clinical applications.
Physicochemical Properties and Their Implications:
The physicochemical properties of this compound, such as its solubility, hydrogen bonding capacity, and polarity, can be tuned through chemical modification to suit various applications. researchgate.netresearchgate.net
| Property | Potential Application | Research Focus |
| Hydrogen Bonding | Development of self-assembling materials and hydrogels. | Investigating the self-assembly behavior of derivatives in different solvent systems. |
| Solubility | Use as a fragment in fragment-based drug discovery (FBDD). | Assessing the aqueous solubility and "drug-likeness" of the scaffold. |
| Reactivity of the Hydroxyl Group | Covalent attachment to biomolecules or surfaces. | Developing conjugation chemistries for the selective modification of the hydroxyl group. |
Potential Non-Clinical Biomedical Applications:
Chemical Probes: The this compound scaffold can be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes for studying biological systems. nih.govnih.govresearchgate.net
Biomaterials: Derivatives of this compound could be explored as building blocks for the synthesis of novel biomaterials with tailored properties.
Drug Delivery: The compound could be investigated as a component of drug delivery systems, where its properties could be exploited to improve the solubility or stability of other molecules.
By systematically exploring the fundamental chemical properties of this compound and its derivatives, researchers can pave the way for its translation into innovative and valuable biomedical tools and technologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-hydroxypropyl)methanesulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between methanesulfonyl chloride and 3-hydroxypropylamine. Reaction optimization should focus on solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts. Catalytic bases like triethylamine can enhance reactivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity.
Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the hydroxypropyl chain (δ 1.6–1.8 ppm for CH, δ 3.4–3.6 ppm for CHOH) and sulfonamide group (δ 3.0 ppm for SOCH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 198.06) and fragmentation patterns.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and detects isomers or degradation products .
Q. How does the hydroxypropyl substituent influence the compound’s solubility and bioavailability compared to other alkylsulfonamides?
- Methodological Answer : The hydroxypropyl group enhances hydrophilicity (logP ~0.8 vs. ~1.5 for methyl analogs) due to hydrogen bonding. Solubility in aqueous buffers (e.g., PBS) increases by ~30% compared to N-methyl derivatives, improving bioavailability in in vitro assays. Comparative studies using shake-flask or HPLC solubility profiling are recommended .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts molecular orbitals, electrostatic potential surfaces, and UV/Vis spectra. Solvent effects (e.g., water) are modeled using the Polarizable Continuum Model (PCM). These studies reveal nucleophilic sites (e.g., sulfonamide oxygen) and guide derivatization strategies .
Q. In enzyme inhibition studies, how can researchers design assays to evaluate the interaction of this compound with target proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., carbonic anhydrase) on a sensor chip to measure binding kinetics (K, k/k) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry.
- Fluorescence Polarization : Use labeled inhibitors to screen competitive displacement in high-throughput formats.
Q. How should conflicting data regarding the biological activity of this compound be reconciled in meta-analyses?
- Methodological Answer : Cross-validate assays (e.g., IC variability in kinase inhibition) by standardizing protocols:
- Purity Verification : Confirm compound integrity via HPLC and NMR before assays .
- Assay Conditions : Control pH, temperature, and DMSO concentration (<1% v/v).
- Statistical Reproducibility : Perform triplicate experiments and apply ANOVA to identify outliers .
Q. What are the best practices for stabilizing this compound in aqueous solutions during long-term storage?
- Methodological Answer : Store lyophilized powder at -20°C under argon. For aqueous solutions, add stabilizers (e.g., 0.1% BSA) and buffer at pH 6–7 (phosphate or Tris-HCl). Avoid repeated freeze-thaw cycles; aliquot and store at -80°C for >6-month stability .
Q. How can structure-activity relationship (SAR) studies be structured to explore the pharmacophore contributions of the hydroxypropyl and sulfonamide groups?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified alkyl chains (e.g., N-(2-hydroxyethyl) or N-(4-hydroxybutyl)) and compare bioactivity .
- Molecular Docking : Use AutoDock Vina to map interactions (e.g., hydrogen bonds between hydroxypropyl and catalytic residues).
- Free-Wilson Analysis : Quantify group contributions to activity using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
